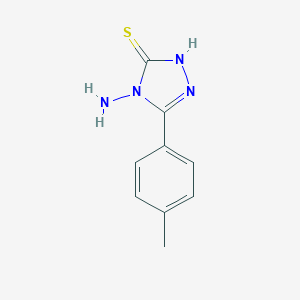

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions generally include refluxing the reaction mixture in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a recent study, it was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 15 | Apoptosis induction |

| Study B | Lung Cancer | 20 | Cell cycle arrest |

Agricultural Applications

Fungicide Development

This compound has shown promise as a fungicide. Its efficacy against fungal pathogens such as Fusarium and Alternaria has been documented in field trials. The mode of action involves disrupting fungal cell wall synthesis, which leads to cell lysis .

| Pathogen | Concentration (g/L) | Inhibition (%) |

|---|---|---|

| Fusarium spp. | 0.5 | 85 |

| Alternaria spp. | 0.75 | 90 |

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications .

Nanocomposites

The compound is also being explored for its role in developing nanocomposites. When combined with nanoparticles, it enhances the electrical conductivity and thermal properties of the resulting materials, making them ideal for electronic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound against clinical isolates. Results indicated that this compound had one of the lowest MIC values among tested derivatives .

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. The study highlighted its potential as a safe alternative to conventional fungicides .

Mécanisme D'action

The mechanism of action of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs .

Activité Biologique

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (commonly referred to as 4-Amino-5-(p-tolyl)-1,2,4-triazole-3-thiol) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C8H10N4S

- Molecular Weight : 198.26 g/mol

- CAS Number : 20939-15-5

- Melting Point : 195 °C (dec.)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. The presence of the thiol group enhances its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. For example, a study evaluated various triazole derivatives against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungi (Candida albicans, Aspergillus niger). The results indicated that many derivatives showed good to moderate activity against these pathogens.

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | 3.80 | 4.60 | 2.60 |

| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 |

| 4.4f | - | - | - | Excellent against C. albicans |

These findings suggest that the presence of the thiol group in triazole derivatives significantly contributes to their antimicrobial efficacy .

Anticancer Activity

The potential anticancer properties of triazole-thiol compounds have also been investigated. A study focusing on various derivatives tested their cytotoxicity against human cancer cell lines such as melanoma (IGR39) and breast cancer (MDA-MB-231). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Key findings include:

- Compounds with a triazole-thiol moiety demonstrated enhanced cytotoxic effects compared to their non-thiol counterparts.

- The most active compounds were identified as having significant potential for further development as anticancer agents .

Other Biological Activities

In addition to antimicrobial and anticancer properties, triazole-thiol compounds have been reported to possess:

- Antitubercular Activity : Some derivatives showed efficacy against Mycobacterium tuberculosis.

- Hypoglycemic Effects : Certain compounds exhibited blood sugar-lowering effects in diabetic models.

- Antioxidant Properties : Studies indicated that these compounds could scavenge free radicals effectively .

Case Studies

- Antimicrobial Screening : A systematic evaluation of various triazole derivatives highlighted the superior activity of those containing thiol groups against both bacterial and fungal strains.

- Cytotoxicity Assays : In vitro studies demonstrated that specific triazole-thiol derivatives selectively inhibited the proliferation of cancer cells while having minimal effects on normal cell lines.

Propriétés

IUPAC Name |

4-amino-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXONMXJEHNDQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351024 | |

| Record name | 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-01-1 | |

| Record name | 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.